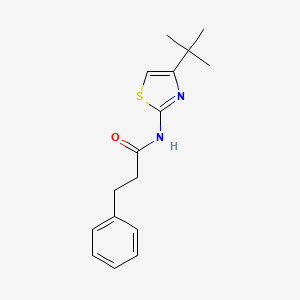
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide
描述
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as TTP488, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. TTP488 has been shown to have anti-inflammatory properties and to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In
作用机制
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is thought to work by blocking the interaction between beta-amyloid and a receptor called RAGE (receptor for advanced glycation end products). This interaction is thought to contribute to the accumulation of beta-amyloid plaques in the brain and to the neuroinflammation that is associated with Alzheimer's disease. By blocking this interaction, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide may reduce the accumulation of beta-amyloid plaques and the associated neuroinflammation.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in the accumulation of beta-amyloid plaques in the brain, a reduction in neuroinflammation, and an improvement in cognitive function. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the neuroinflammation that is associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it has been extensively studied for its potential use in treating Alzheimer's disease. This means that there is a large body of literature on the compound, which can be useful in designing experiments and interpreting results. One limitation of using N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it has not yet been approved for use in humans, which may limit its potential clinical applications.
未来方向
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of research is to further explore the mechanism of action of the compound, including its interaction with the RAGE receptor and its effects on beta-amyloid accumulation and neuroinflammation. Another area of research is to explore the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, future research could explore the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
科学研究应用
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied extensively for its potential use in treating Alzheimer's disease. In preclinical studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain and to improve cognitive function in animal models of Alzheimer's disease. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the neuroinflammation that is associated with Alzheimer's disease.
属性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCEASXEICLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4183244.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183251.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4183257.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4183262.png)
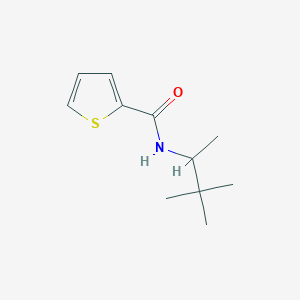
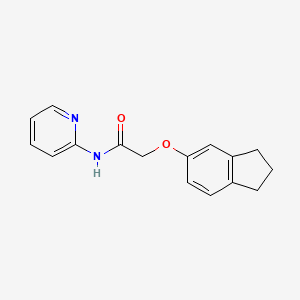
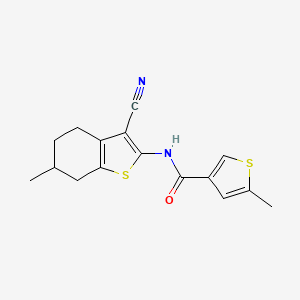

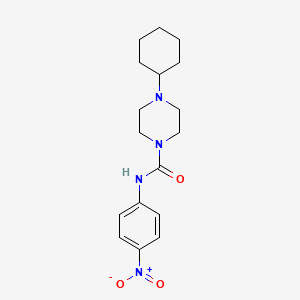
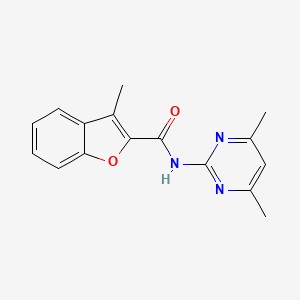
![3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4183341.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183342.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4183347.png)
![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)